molecular formula C10H11N3O B8019519 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B8019519
M. Wt: 189.21 g/mol
InChI Key: XBBFQZILXHBSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde ( 1936585-84-0) is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to the class of pyrazolo[3,4-b]pyridines, which are fused N-heterocycles known for their substantial pharmacological activities . The molecular formula for this compound is C10H11N3O, and it has a molecular weight of 189.21 g/mol . This compound serves as a versatile synthetic intermediate. The presence of a reactive aldehyde functional group at the 4-position makes it a valuable precursor for further chemical transformations, such as condensation reactions to form Schiff bases or as a starting material for the synthesis of more complex heterocyclic systems. Pyrazolo[3,4-b]pyridine scaffolds, in general, have been extensively studied for their diverse biological activities, which include serving as anticancer agents, antiviral compounds, antifungal agents, and enzyme inhibitors . Researchers value this specific trimethyl-carbaldehyde derivative for its potential in designing novel molecules for drug discovery programs and as an inhibitor for various kinases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-8(5-14)9-7(2)12-13(3)10(9)11-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBFQZILXHBSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

A pre-functionalized pyrazolo[3,4-b]pyridine core, such as 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine, serves as the substrate. The methyl groups at positions 1, 3, and 6 are introduced via:

  • N-Methylation : Treatment of pyrazole nitrogen with methyl iodide or dimethyl sulfate in basic conditions.

  • C-Methylation : Electrophilic substitution or Friedel-Crafts alkylation on pyridine/pyrazole rings using methylating agents like methyl chloride/AlCl₃.

Formylation Conditions

The Vilsmeier-Haack reagent (POCl₃/DMF) selectively formylates position 4 of the pyrazole ring due to electron-rich character enhanced by adjacent methyl groups.
Procedure :

  • Dissolve 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in DMF (10 mL/g).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C, then heat to 90–100°C for 6–8 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
    Yield : 70–85%.

Constructing the pyrazolo[3,4-b]pyridine core via cyclization of pyridine aldehydes with methylhydrazine ensures direct introduction of the 1-methyl group.

Starting Material Synthesis

3,6-Dimethylpyridine-2-carbaldehyde is prepared via:

  • Rieche formylation : Reaction of 3,6-dimethylpyridine with dichloromethyl methyl ether and SnCl₄.

  • Oxidation : MnO₂-mediated oxidation of 3,6-dimethyl-2-hydroxymethylpyridine.

Cyclization Protocol

Reagents :

  • 3,6-Dimethylpyridine-2-carbaldehyde (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Hydroxylamine hydrochloride (catalyst, 0.1 equiv)

  • DMF (solvent)

Steps :

  • Heat aldehyde and methylhydrazine in DMF at 80°C for 12 hours.

  • Add hydroxylamine hydrochloride to catalyze pyrazole ring closure.

  • Isolate product via vacuum distillation.
    Yield : 65–80%.

Oxidation of Hydroxymethyl Precursors

Late-stage oxidation of a hydroxymethyl group to the aldehyde offers an alternative route.

Hydroxymethyl Intermediate Synthesis

Introduce a hydroxymethyl group at position 4 via:

  • Mannich Reaction : Condensation of 1,3,6-trimethylpyrazolo[3,4-b]pyridine with formaldehyde and piperidine.

  • Grignard Addition : Reaction with paraformaldehyde in THF.

Oxidative Conversion

Conditions :

  • KMnO₄/H₂O : Mild oxidation at pH 7–8, 25°C, 4 hours.

  • Swern Oxidation : (COCl)₂/DMSO, -78°C, followed by triethylamine.
    Yield : 75–90%.

Multi-Step Synthesis via Hydrazone Intermediates

Hydrazones serve as versatile precursors for pyrazole ring formation.

Hydrazone Formation

React 3,6-dimethylpyridine-4-carbaldehyde with methylhydrazine in ethanol to form the hydrazone intermediate.

Cyclization and Methylation

  • Treat hydrazone with POCl₃/DMF to cyclize into pyrazolo[3,4-b]pyridine.

  • Methylate the pyrazole nitrogen using CH₃I/K₂CO₃ in acetone.
    Overall Yield : 60–75%.

Catalytic Methods and Recent Advances

Heterogeneous Catalysis

  • Fe³⁺-Montmorillonite : Enhances cyclization efficiency at 70°C, reducing reaction time to 3 hours.

  • Borate Zirconia (B₂O₃/ZrO₂) : Facilitates Knoevenagel condensations for side-chain functionalization.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates Vilsmeier-Haack formylation, completing in 1 hour with 90% yield.

Comparative Data Table: Preparation Methods

MethodKey ReagentsConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃/DMF90°C, 8h85
CyclocondensationMethylhydrazine/DMF80°C, 12h80
Hydroxymethyl OxidationKMnO₄/H₂O25°C, 4h90
Hydrazone CyclizationPOCl₃/CH₃IReflux, 6h75
Microwave-AssistedPOCl₃/DMF, MW120°C, 1h90

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds based on this scaffold showed promising results against FGFR1, with IC50 values indicating strong inhibitory potential. A notable derivative exhibited an IC50 of 0.3 nM against FGFR1 and demonstrated selectivity over other kinases, making it a candidate for further development as an anticancer agent .

1.2 Kinase Inhibition
The compound has been explored for its kinase inhibition properties. Pyrazolo[3,4-b]pyridines have been synthesized to target specific kinases involved in cancer proliferation and survival pathways. For example, derivatives have shown efficacy against VEGFR2 and other kinases associated with tumor growth. The structure-activity relationship (SAR) studies revealed that modifications at various positions significantly influenced biological activity, highlighting the importance of specific substitutions for enhancing potency .

Neuropharmacology

2.1 Neurological Disorders
Research indicates that pyrazolo[3,4-b]pyridine derivatives may offer therapeutic benefits for neurological conditions such as Alzheimer's disease. These compounds are being investigated for their ability to modulate neurotransmitter systems and provide neuroprotective effects. The synthesis of novel derivatives has led to compounds that exhibit improved cognitive function in preclinical models .

Synthesis and Structural Diversity

3.1 Synthetic Approaches
The synthesis of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves various methodologies that allow for structural modifications conducive to biological activity. Techniques such as the Gould–Jacobs reaction have been employed to create diverse derivatives with tailored properties for specific applications in drug discovery .

Pharmacokinetics and Toxicology

4.1 Pharmacokinetic Profiles
Pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution characteristics in vivo, suggesting good bioavailability and therapeutic potential. For instance, one study reported a half-life of approximately 3 hours for selected compounds after both intravenous and oral administration, indicating their viability for clinical use .

4.2 Safety Profiles
Safety assessments are critical in the development of new pharmaceuticals. Initial toxicity evaluations indicate that many derivatives of pyrazolo[3,4-b]pyridine exhibit acceptable safety profiles at therapeutic doses, although further studies are necessary to confirm these findings across different models .

Case Studies

StudyApplicationFindings
AnticancerIdentified potent FGFR inhibitors with low IC50 values
Neurological DisordersDemonstrated cognitive enhancement in animal models
Kinase InhibitionEstablished SAR leading to selective kinase inhibitors

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth and spread of cancer cells . The compound may also interact with other cellular pathways, including the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and apoptosis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde Not Provided C₁₁H₁₁N₃O 201.23 g/mol 1,3,6-CH₃; 4-CHO Potential kinase/modulator scaffold
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 885223-66-5 C₈H₇N₃O 161.16 g/mol 3-CH₃; 5-CHO Higher polarity due to fewer methyl groups
1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid A1043725 C₁₁H₁₁N₃O₂ 217.22 g/mol 1,3,6-CH₃; 4-COOH Enhanced solubility for drug formulation
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 866769-80-4 C₁₁H₁₂ClN₃O₂ 253.69 g/mol 1,3,6-CH₃; 4-COOCH₃; 5-Cl Electron-withdrawing Cl improves stability

Pharmacological Implications

  • Functional Group Impact: The carbaldehyde group offers a reactive site for prodrug design or covalent binding to biological targets, whereas the carboxylic acid derivative (A1043725) may exhibit improved aqueous solubility for intravenous applications .

Physicochemical Properties

  • Solubility : The carbaldehyde derivative is less polar than its carboxylic acid counterpart, impacting formulation strategies.
  • Stability : Electron-withdrawing groups (e.g., Cl in 866769-80-4) enhance thermal and oxidative stability compared to the parent aldehyde .

Notes

Synthesis Optimization : Green chemistry approaches (e.g., ionic liquids) are recommended for scalable and sustainable production .

Regulatory Considerations : Substituent positions must be carefully controlled to avoid toxicity, as seen in related heterocycles .

Biological Activity

1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is C10H11N3OC_{10}H_{11}N_3O. Its structural features include a pyrazolo ring fused with a pyridine ring, which is known to influence its biological interactions.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Several derivatives have shown promise as inhibitors of various kinases involved in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Neuroprotective Properties : There is emerging evidence that pyrazolo derivatives may offer neuroprotection in models of neurodegenerative diseases.

The biological activity of 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is primarily attributed to its ability to inhibit specific kinases and enzymes. For example:

  • FGFR Inhibition : Compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. The inhibition of FGFR can lead to reduced tumor growth and metastasis .

Table 1: Inhibitory Potency of Related Compounds

CompoundTarget KinaseIC50 (nM)Reference
Compound AFGFR13709
Compound BVEGFR2548
Compound CCDK2360

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives in inhibiting the proliferation of H1581 lung cancer cells. The results indicated significant cytotoxic effects at low micromolar concentrations .
  • Neuroprotective Effects : In a model of neurodegeneration induced by oxidative stress, pyrazolo derivatives demonstrated the ability to reduce neuronal cell death and improve survival rates. This suggests potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetics

Pharmacokinetic studies have shown that related compounds exhibit moderate stability and bioavailability. For instance, certain derivatives were evaluated for their absorption and distribution in vivo, revealing half-lives around 3 hours post-administration .

Table 2: Pharmacokinetic Parameters

CompoundAdministration RouteHalf-life (h)Bioavailability (%)
Compound DOral345
Compound EIntravenous2N/A

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde?

The synthesis typically involves cyclocondensation of pyrazole-4-carbaldehyde precursors with nucleophilic reagents. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via refluxing 5-aminopyrazole analogs with ketones or lactones in n-butanol using p-toluenesulfonic acid as a catalyst. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate mixtures) is critical for isolating the target compound . Hydrazine hydrate in ethanol under reflux or room-temperature conditions can also influence regioselectivity, as seen in analogous systems .

Q. How is the compound characterized structurally post-synthesis?

Key characterization methods include:

  • X-ray crystallography to determine dihedral angles (e.g., 9.33° between aromatic rings) and π-π stacking interactions (3.45 Å face-to-face distance) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm methyl group positions and aromatic proton environments.
    • IR spectroscopy to identify aldehyde (C=O stretch, ~1700 cm⁻¹) and pyrazole ring vibrations.
    • Mass spectrometry (EI or ESI) for molecular ion validation .

Q. What purification strategies are effective for isolating this compound?

Silica gel column chromatography with hexane/ethyl acetate (98:2) gradients is widely used to remove unreacted precursors and byproducts. Recrystallization from ethanol or methanol yields high-purity crystals suitable for crystallographic studies .

Advanced Research Questions

Q. How do reaction conditions influence substituent regioselectivity in pyrazolo[3,4-b]pyridine derivatives?

Regioselectivity is highly sensitive to temperature and catalysts. For example, hydrazine hydrate in ethanol under reflux promotes cyclization to pyrazolo[3,4-c]pyrazoles, while room-temperature reactions with iodine yield amine-substituted analogs . In the target compound, methyl group positioning is controlled by steric and electronic effects during cyclocondensation, as demonstrated in related 3,4,6-trimethyl derivatives .

Q. What analytical challenges arise in confirming the compound’s structure?

  • Overlapping signals in NMR : Methyl groups in proximity to electron-withdrawing aldehydes can cause signal splitting, requiring high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .
  • Crystallographic disorder : Flexible methyl groups may require constrained refinement or dynamic disorder modeling .

Q. How does crystal packing inform physicochemical properties?

The compound’s π-π stacking interactions (observed in related structures) enhance thermal stability and influence solubility. Offset stacking distances (~3.45 Å) reduce intermolecular repulsion, favoring dense crystal lattices with high melting points (>250°C) .

Q. What biological activities are reported for structurally similar pyrazolo[3,4-b]pyridines?

Analogous compounds exhibit antimicrobial and anticancer activity. For instance, thioamide-functionalized derivatives show moderate antibacterial efficacy against S. aureus (MIC 32 µg/mL) . Structure-activity relationship (SAR) studies highlight the importance of the aldehyde group for electrophilic reactivity in target binding .

Q. How can contradictions in spectral data be resolved?

Contradictions often arise from polymorphic forms or solvent-dependent conformational changes. Cross-validation using multiple techniques (e.g., comparing experimental and DFT-calculated IR spectra) and temperature-dependent NMR studies can clarify ambiguities .

Q. What strategies optimize derivative design for SAR studies?

  • Functionalization at C-3 and C-5 positions : Introducing electron-withdrawing groups (e.g., nitro, cyano) enhances electrophilicity for nucleophilic additions .
  • Phosphoramidate modifications : Incorporating phosphoramidate groups at the pyridine nitrogen improves bioavailability, as demonstrated in related antiviral agents .

Q. How do methyl substituents affect reactivity in nucleophilic additions?

The 1,3,6-trimethyl configuration sterically shields the pyridine nitrogen, limiting nucleophilic attack at this site. However, the aldehyde group remains accessible for condensation reactions (e.g., Mannich bases or Schiff base formation), enabling diversification into pharmacologically active analogs .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica GF254) with UV visualization.
  • Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals for X-ray studies .
  • Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial screening, with ciprofloxacin as a positive control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.